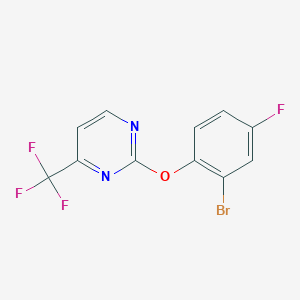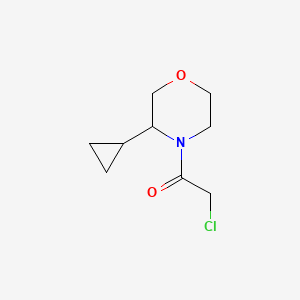
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 1427379-31-4 . It has a molecular weight of 203.67 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1-(3-cyclopropylmorpholino)ethan-1-one . The InChI code for this compound is 1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Ji et al. (2017) discusses the synthesis of related compounds involving chlorocyclopropyl groups. They describe a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of agricultural fungicides like prothioconazole. The research emphasizes optimizing reaction conditions to achieve high yield and purity, highlighting its suitability for industrial applications (Ji et al., 2017).
Chiral Intermediate Synthesis
Guo et al. (2017) discuss the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for producing Ticagrelor, used in treating acute coronary syndromes. They used a ketoreductase (KRED) in their process, achieving near-total conversion with high enantiomeric excess, demonstrating a green and productive biocatalytic process (Guo et al., 2017).
X-ray and DFT Calculated Structures
Şahin et al. (2014) studied the crystal and molecular structures of compounds related to 2-chloro-1-ethanones, analyzing them using X-ray diffraction and Density Functional Theory (DFT). Their findings provide insights into the molecular geometries and interaction dynamics of these compounds (Şahin et al., 2014).
Synthesis of Amidines
Gataullin et al. (2001) explored the condensation of specific anilines with chloroiminoethane derivatives, leading to the synthesis of amidines and their subsequent cyclization to produce dihydroquinazolines. This research contributes to the understanding of chemical reactions involving chloroethyl compounds (Gataullin et al., 2001).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-1-(3-cyclopropylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKSRFENACETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



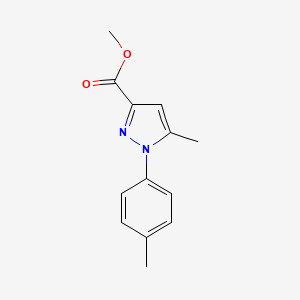
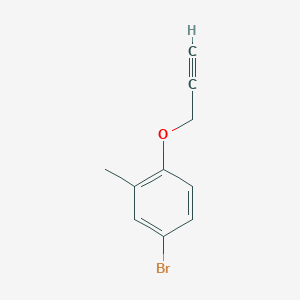
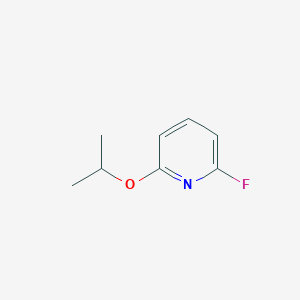
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
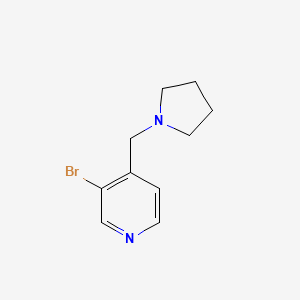


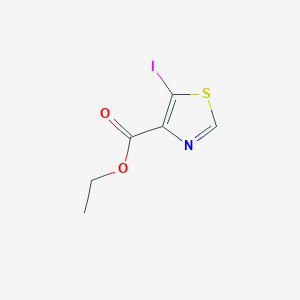
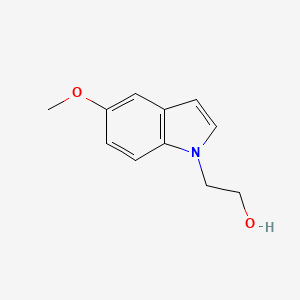
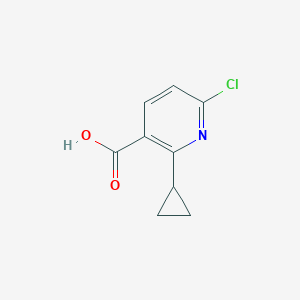
![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
